![molecular formula C10H15N3O4 B12403231 4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one is a compound with significant importance in the field of pharmaceuticals and biochemistry. This compound is known for its unique structure, which includes a pyrimidine ring and a sugar moiety, making it a nucleoside analog. Nucleoside analogs are often used in antiviral and anticancer therapies due to their ability to interfere with DNA and RNA synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one typically involves the coupling of a pyrimidine base with a sugar moiety. One common method includes the use of a protected sugar derivative, which is then coupled with the pyrimidine base under acidic or basic conditions. The protecting groups are subsequently removed to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various nucleoside analogs with modified functional groups, which can have different biological activities and therapeutic applications.
科学研究应用
4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and its potential as a mutagen.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of HIV and certain types of cancer.
Industry: Used in the development of pharmaceuticals and as a reference standard in quality control processes.
作用机制
The mechanism of action of 4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one involves its incorporation into DNA or RNA, where it can interfere with the normal synthesis and function of these nucleic acids. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes like reverse transcriptase in viruses and DNA polymerase in cancer cells, disrupting their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Lamivudine: Another nucleoside analog used in the treatment of HIV.
Emtricitabine: A nucleoside analog with similar antiviral properties.
Cytarabine: Used in the treatment of certain cancers, particularly leukemia.
Uniqueness
4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one is unique due to its specific structure, which allows it to be selectively incorporated into nucleic acids. This selectivity can result in fewer side effects and improved efficacy compared to other nucleoside analogs.
属性
分子式 |
C10H15N3O4 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-5-6(4-14)17-9(8(5)15)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,6+,8?,9+/m0/s1 |
InChI 键 |
OBFLVJHTKMCKMC-MKCJCUDPSA-N |
手性 SMILES |
C[C@H]1[C@H](O[C@H](C1O)N2C=CC(=NC2=O)N)CO |
规范 SMILES |
CC1C(OC(C1O)N2C=CC(=NC2=O)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
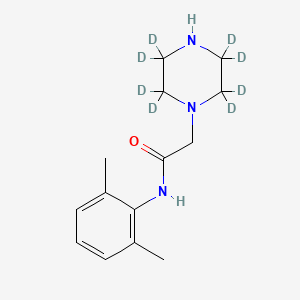

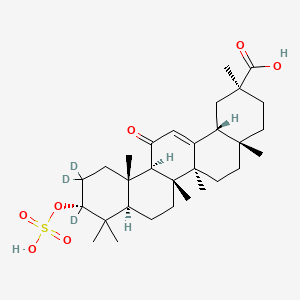

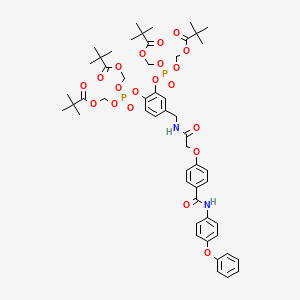


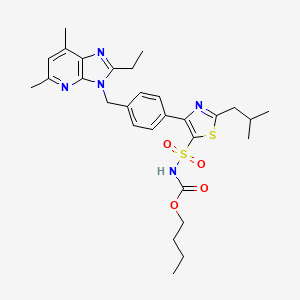
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)

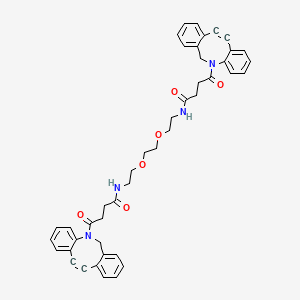
![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)

